molecular formula C15H17NO4 B12891264 2-(5-tert-Butyl-2-methylphenoxy)-1,3-oxazole-4-carboxylic acid CAS No. 918444-68-5

2-(5-tert-Butyl-2-methylphenoxy)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12891264
CAS No.: 918444-68-5
M. Wt: 275.30 g/mol
InChI Key: SLWNUPMNOHSDOY-UHFFFAOYSA-N
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Description

2-(5-(tert-Butyl)-2-methylphenoxy)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(tert-Butyl)-2-methylphenoxy)oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the phenoxy and carboxylic acid groups. One common method includes the cyclization of appropriate precursors under specific conditions. For example, a reaction between 2-amino-2-methyl-1-propanol and 2-bromo-5-(tert-butyl)phenol in the presence of a base can form the oxazole ring, which is then carboxylated to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to oxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the oxazole moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-(5-(tert-Butyl)-2-methylphenoxy)oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(tert-Butyl)-2-methylphenoxy)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In anticancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways .

Comparison with Similar Compounds

    2-(3´-Pyridyl)-5-phenyloxazole: Known for its antimycobacterial activity.

    2,5-Diphenyloxazole: Used in various biological assays and as a scintillation material.

Uniqueness: 2-(5-(tert-Butyl)-2-methylphenoxy)oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its tert-butyl and carboxylic acid groups contribute to its stability and solubility, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

918444-68-5

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

2-(5-tert-butyl-2-methylphenoxy)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C15H17NO4/c1-9-5-6-10(15(2,3)4)7-12(9)20-14-16-11(8-19-14)13(17)18/h5-8H,1-4H3,(H,17,18)

InChI Key

SLWNUPMNOHSDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)OC2=NC(=CO2)C(=O)O

Origin of Product

United States

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